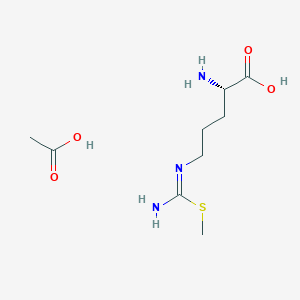

Acétate de S-méthyl-L-thiocitrulline

Vue d'ensemble

Description

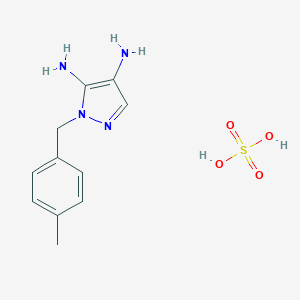

L'acétate de S-méthyl-L-thiocitrulline est un puissant inhibiteur de la synthase d'oxyde nitrique inductible, avec une préférence pour la synthase d'oxyde nitrique constitutive (neuronale) par rapport à la synthase d'oxyde nitrique inductible (endothéliale) . Ce composé est un dérivé de la L-arginine, où le groupe NH2 guanidino est remplacé par un groupe méthylsulfanyl . Il est largement utilisé dans la recherche scientifique en raison de ses propriétés et applications uniques.

Applications De Recherche Scientifique

S-Methyl-L-thiocitrulline acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in inhibiting nitric oxide synthase and its effects on cellular processes.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Analyse Biochimique

Biochemical Properties

S-Methyl-L-thiocitrulline acetate plays a significant role in biochemical reactions, particularly in the regulation of nitric oxide (NO) production. It interacts with enzymes such as nitric oxide synthase (NOS), including NOS1, NOS2, and NOS3 . The nature of these interactions involves the inhibition of NOS, thereby reducing the production of NO .

Cellular Effects

The effects of S-Methyl-L-thiocitrulline acetate on cells are primarily related to its influence on NO production. By inhibiting NOS, it reduces the synthesis of NO, a molecule that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, S-Methyl-L-thiocitrulline acetate exerts its effects through binding interactions with biomolecules, specifically NOS enzymes. It acts as a competitive inhibitor, binding to the active site of NOS and preventing the normal substrate, L-arginine, from binding. This inhibition results in reduced NO production .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

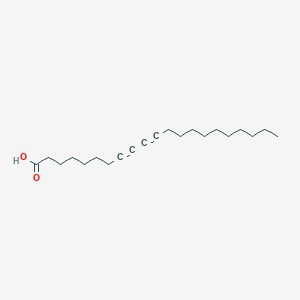

La synthèse de l'acétate de S-méthyl-L-thiocitrulline implique la réaction de la L-citrulline avec l'iodure de méthyle en présence d'une base, suivie de l'addition d'acide acétique pour former le sel acétate . Les conditions réactionnelles comprennent généralement :

Température : Température ambiante

Solvant : Méthanol ou éthanol

Base : Hydroxyde de sodium ou carbonate de potassium

Méthodes de production industrielle

Les méthodes de production industrielle de l'this compound sont similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé implique :

Réacteurs : Réacteurs à grande échelle avec contrôle de la température et de la pression

Purification : Cristallisation ou chromatographie pour obtenir un produit de haute pureté

Contrôle de la qualité : Techniques analytiques telles que la CLHP et la RMN pour assurer la qualité du produit

Analyse Des Réactions Chimiques

Types de réactions

L'acétate de S-méthyl-L-thiocitrulline subit diverses réactions chimiques, notamment :

Oxydation : Réagit avec des oxydants pour former des sulfoxydes et des sulfones

Réduction : Peut être réduit pour former des thiols

Substitution : Subit des réactions de substitution nucléophile

Réactifs et conditions courants

Oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque

Réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium

Nucléophiles : Ammoniac, amines

Principaux produits

Oxydation : Sulfoxydes, sulfones

Réduction : Thiols

Substitution : Dérivés thiocitrulline substitués

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la synthase d'oxyde nitrique, une enzyme responsable de la production d'oxyde nitrique à partir de la L-arginine . L'inhibition se produit par la liaison du composé au site actif de l'enzyme, empêchant la conversion de la L-arginine en oxyde nitrique et en L-citrulline . Cette inhibition affecte diverses cibles moléculaires et voies, notamment :

Synthase d'oxyde nitrique neuronale (nNOS) : L'inhibition entraîne une réduction de la production d'oxyde nitrique dans les neurones.

Synthase d'oxyde nitrique endothéliale (eNOS) : Inhibition préférentielle de la nNOS par rapport à l'eNOS.

Mécanisme D'action

S-Methyl-L-thiocitrulline acetate exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition affects various molecular targets and pathways, including:

Neuronal Nitric Oxide Synthase (nNOS): Inhibition leads to reduced nitric oxide production in neurons.

Endothelial Nitric Oxide Synthase (eNOS): Preferential inhibition of nNOS over eNOS.

Comparaison Avec Des Composés Similaires

L'acétate de S-méthyl-L-thiocitrulline est unique par rapport à d'autres composés similaires en raison de son inhibition spécifique de la synthase d'oxyde nitrique et de sa préférence pour les formes neuronales par rapport aux formes endothéliales . Les composés similaires comprennent :

L-Thiocitrulline : Un autre inhibiteur de la synthase d'oxyde nitrique, mais avec une spécificité différente.

L-Homothiocitrulline : Structure similaire, mais propriétés inhibitrices différentes.

NG-Méthyl-L-arginine : Inhibe la synthase d'oxyde nitrique, mais avec une puissance et une sélectivité différentes.

Propriétés

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

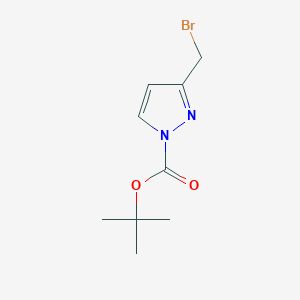

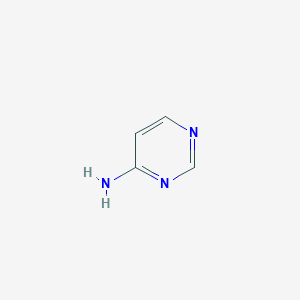

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B60605.png)